Ethyl 3-propylhex-2-enoate
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Overview
Description
Ethyl 3-propylhex-2-enoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from 3-propylhex-2-enoic acid and ethanol. This compound is known for its use as a building block in organic synthesis and has applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-propylhex-2-enoate can be synthesized through the Wittig reaction, which involves the reaction of allyl bromide with a terminal alkyne. The Wittig reaction first produces the allylic acetal, which then reacts with dimethyl acetal to produce this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the esterification of 3-propylhex-2-enoic acid with ethanol in the presence of an acid catalyst. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-propylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 3-propylhex-2-enoic acid.
Reduction: 3-propylhex-2-enol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-propylhex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
Ethyl 3-propylhex-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain and the presence of a double bond, which can influence its reactivity and applications .
Comparison with Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
These compounds are also used in organic synthesis and have applications in various industries, but their structural differences result in distinct properties and uses.
Properties
IUPAC Name |
ethyl 3-propylhex-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAHKAJSISXJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC(=O)OCC)CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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